perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one
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Overview
Description
Perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one is a compound with the CAS number 144647-61-0 . This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst . Another method includes the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate . These reactions typically require mild conditions and can accommodate a variety of functional groups.
Industrial Production Methods: Industrial production of imidazole derivatives often involves multicomponent reactions, which are efficient and environmentally benign. For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved using lactic acid as a promoter at 160°C . This method is simple and works well with aromatic aldehydes containing electron-donating and electron-withdrawing groups.
Chemical Reactions Analysis
Types of Reactions: Perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present on the imidazole ring.
Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include iodine, dimethyl sulphoxide, ammonium acetate, and various aldehydes . Reaction conditions are typically mild, allowing for the inclusion of a wide range of functional groups.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with aldehydes and ammonium acetate can yield trisubstituted imidazoles .
Scientific Research Applications
Perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole derivatives are known for their antifungal, antibacterial, and anticancer properties . They are also used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one involves its interaction with various molecular targets and pathways. The specific mechanism depends on the functional groups present and the type of reaction it undergoes. For example, in biological systems, imidazole derivatives can inhibit enzymes or interact with DNA .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one include other imidazole derivatives such as 2,4,5-trisubstituted imidazoles and N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide .
Uniqueness: What sets this compound apart from other imidazole derivatives is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This unique structure allows it to be used in a variety of applications, from pharmaceuticals to materials science .
Properties
CAS No. |
144647-61-0 |
---|---|
Molecular Formula |
C6H11ClN2O5 |
Molecular Weight |
226.61 g/mol |
IUPAC Name |
perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one |
InChI |
InChI=1S/C6H10N2O.ClHO4/c1-4-7-5(9)6(2,3)8-4;2-1(3,4)5/h1-3H3,(H,7,8,9);(H,2,3,4,5) |
InChI Key |
AXNSTGBPAPBMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)N1)(C)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
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